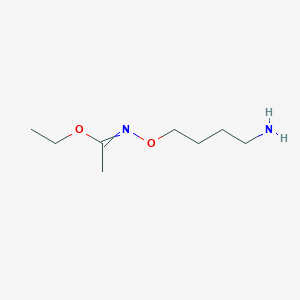
1H-Isoindole-1,3(2H)-dione, tetrahydro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Isoindole-1,3(2H)-dione, tetrahydro- can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes a three-component coupling reaction comprising subsequent condensation and Diels-Alder reactions of α,β-unsaturated aldehydes, amide, and maleimide . Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives has been reported to yield multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production of tetrahydroisoindole-1,3-dione typically involves the use of high-yield, selective reactions to ensure efficient synthesis. The reaction of tetraynes with imidazole derivatives and oxygen in a green, waste-free transformation with high atom economy is one such method .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different derivatives.
Substitution: Substitution reactions involving aromatic primary amines and maleic anhydride derivatives are common.
Common Reagents and Conditions
Oxidation: Imidazole derivatives and oxygen are used in the oxidation process.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Aromatic primary amines and maleic anhydride derivatives are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, tetrahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as human serum albumin.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse chemical reactivity.
Industry: Employed in the production of herbicides, colorants, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Phthalimides: Known for their biological and pharmaceutical applications.
N-substituted imidazoles: Used in the synthesis of arylamines containing anthracene.
Uniqueness
Its ability to form stable complexes with biological macromolecules and its high-yield, selective synthesis methods further highlight its uniqueness .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3a,4,5,6-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11) |
InChI Key |
UZTZKICRSWXRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methoxy]methyl}pyridine](/img/structure/B8619594.png)



![3-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8619622.png)
![3-[(3,4-Diaminophenyl)sulfanyl]propanenitrile](/img/structure/B8619629.png)







